molecular formula C21H20ClN3O2 B2457399 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide CAS No. 899980-12-2

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide

Número de catálogo: B2457399
Número CAS: 899980-12-2
Peso molecular: 381.86
Clave InChI: CTPIDZWWRJBOLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide is a synthetic compound belonging to the quinazolinone derivative class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC22H22ClN3O
Molecular Weight384.84 g/mol
CAS Number899758-47-5

The compound features a chloro group and a quinazolinone moiety, which are significant for its biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects that include:

  • Antimicrobial activity : The compound has shown potential against a range of pathogens.
  • Anti-inflammatory properties : It may inhibit inflammatory pathways, contributing to its therapeutic effects.
  • Anticancer effects : Studies indicate that it can induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound is effective against various bacterial strains. For instance, a study using the tube dilution technique showed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

In terms of anticancer activity, this compound has been evaluated using the MTT assay. Results indicated that the compound exhibits cytotoxic effects on several cancer cell lines, although it was less potent than established chemotherapeutics such as 5-fluorouracil . The molecular docking studies suggest that the compound binds effectively to targets involved in cancer cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of the compound.
    • Methodology : In vitro assays against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was conducted on MCF-7 cell lines.
    • Results : Induced apoptosis in 60% of treated cells after 48 hours, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other quinazolinone derivatives:

Compound NameStructure FeaturesBiological Activity
N-(2-Chlorophenyl)-N'-(1-Methylquinazolin-4-Yl)AcetamideContains chlorophenyl groupAnticancer
2-Methyl-N-(Phenyl)AcetamideSimplified structure without halogenModerate analgesic
5-Fluoro-N-(Phenyl)AcetamideFluorine substitutionAntimicrobial

This comparison highlights how specific substitutions on the quinazolinone core can influence biological activity, suggesting that the unique halogenation and structural features of this compound may enhance its pharmacological profile compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide?

The synthesis typically involves:

  • Acylation : Reacting a substituted aniline (e.g., 5-amino-2-methylphenyl derivatives) with cyclopentanecarbonyl chloride in the presence of a base like triethylamine. This step is optimized at low temperatures (0–5°C) in dichloromethane to minimize side reactions .
  • Cyclization : Formation of the quinazolinone moiety via cyclization of intermediates using reagents like sodium hydride and methyl halides. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid byproducts .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), verified by HPLC or NMR .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the quinazolinone ring appear as distinct doublets in δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments, ensuring correct stoichiometry .
  • IR Spectroscopy : Detects carbonyl stretches (C=O) in the cyclopentanecarboxamide (∼1680 cm1^{-1}) and quinazolinone (∼1660 cm1^{-1}) groups .

Q. What preliminary assays assess the compound’s biological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC50_{50} values are calculated from dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects. Data interpretation requires normalization to controls and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the cyclization step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict anhydrous conditions. Evidence from similar cyclopentanecarboxamide syntheses shows yields improve with DMF compared to THF .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate cyclization. Kinetic studies (time vs. yield) identify optimal catalyst loading .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition. Pilot reactions monitored by TLC or in situ FTIR help track intermediate stability .

Q. How should researchers address contradictory solubility data in different solvents?

  • Experimental Validation : Use shake-flask methods with HPLC quantification. For example, dissolve 10 mg of the compound in 1 mL solvent (e.g., DMSO, ethanol) and measure saturation points .
  • Computational Prediction : Employ Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict miscibility gaps. Cross-validate with experimental data to resolve discrepancies .

Q. What strategies improve the compound’s bioavailability in preclinical studies?

  • Salt Formation : React with HCl or sodium salts to enhance aqueous solubility. Stability studies (pH 1–7.4, 37°C) ensure salt integrity over 24 hours .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) via emulsion-solvent evaporation. In vivo pharmacokinetics (e.g., AUC, Cmax_{max}) in rodent models quantify bioavailability improvements .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Scanning : Replace the 2-methyl group on the quinazolinone with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups. Compare IC50_{50} values against baseline activity .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Lys721) .

Q. Data Analysis and Interpretation

Q. How to reconcile conflicting IC50_{50} values across different assay platforms?

  • Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) to calibrate inter-lab variability. Normalize data to internal controls .
  • Statistical Meta-analysis : Apply Cohen’s d or Hedges’ g to quantify effect sizes across studies. Forest plots visualize heterogeneity sources (e.g., cell line differences) .

Q. What computational tools predict metabolic stability?

  • CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., N-dealkylation of the cyclopentane ring). Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. Ethical and Safety Considerations

Q. What protocols ensure safe handling of halogenated intermediates?

  • Fume Hood Use : Synthesize chlorinated intermediates (e.g., 2-chlorophenyl derivatives) in certified fume hoods with HEPA filters .
  • Waste Disposal : Halogenated byproducts are treated with 10% NaOH solution to neutralize reactive groups before disposal .

Propiedades

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-23-18-9-5-4-8-16(18)21(27)25(13)15-10-11-17(22)19(12-15)24-20(26)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIDZWWRJBOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.